molecular formula C6H5IN2O2 B13983557 5-Iodo-3-methyl-2-nitropyridine

5-Iodo-3-methyl-2-nitropyridine

Cat. No.: B13983557
M. Wt: 264.02 g/mol
InChI Key: DKNZYXDFUCUYKB-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methyl-2-nitropyridine typically involves the nitration of 3-methylpyridine followed by iodination. One common method includes the nitration of 3-methylpyridine using nitric acid and sulfuric acid to yield 3-methyl-2-nitropyridine. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 5-substituted-3-methyl-2-nitropyridines.

    Reduction: Formation of 5-iodo-3-methyl-2-aminopyridine.

    Oxidation: Formation of 5-iodo-3-carboxy-2-nitropyridine.

Scientific Research Applications

5-Iodo-3-methyl-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-3-methyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-nitropyridine
  • 5-Iodo-2-methyl-3-nitropyridine
  • 3-Iodo-2-nitropyridine

Uniqueness

5-Iodo-3-methyl-2-nitropyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to other nitropyridines. The presence of both an iodine atom and a nitro group on the pyridine ring enhances its potential for diverse chemical transformations and applications .

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

5-iodo-3-methyl-2-nitropyridine

InChI

InChI=1S/C6H5IN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3

InChI Key

DKNZYXDFUCUYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1[N+](=O)[O-])I

Origin of Product

United States

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